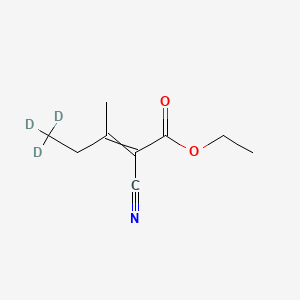

N-Acetyl-S-(carbamoylethyl)-L-cysteine-d3

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

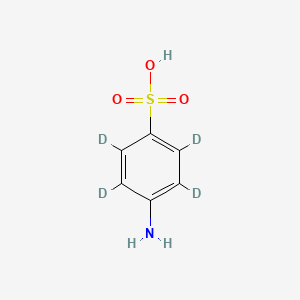

“N-Acetyl-S-(2-carbamoylethyl)-L-cysteine” belongs to the class of organic compounds known as n-acyl-alpha amino acids . It is a metabolite of acrylamide, which is detoxified through a two-step process . First, acrylamide is metabolized by the cytochrome P450s. Then it is conjugated to glutathione to make it more water soluble .

Synthesis Analysis

Acrylamide is metabolized in vivo by two pathways. The first pathway involves biotransformation via cytochrome P450 (CYP2E1) to produce glycidamide (GA). The second pathway involves coupling to glutathione in the presence of glutathione S-transferase (GST), converting acrylamide to N-Acetyl-S-(2-carbamoylethyl)-L-cysteine (AAMA) .Chemical Reactions Analysis

Acrylamide is metabolized in vivo by two pathways. The first pathway involves biotransformation via cytochrome P450 (CYP2E1) to produce glycidamide (GA). The second pathway involves coupling to glutathione in the presence of glutathione S-transferase (GST), converting acrylamide to N-Acetyl-S-(2-carbamoylethyl)-L-cysteine (AAMA) .Aplicaciones Científicas De Investigación

Metabolite Identification and Biomonitoring

N-Acetyl-S-(carbamoylethyl)-L-cysteine-d3 has been identified as a human metabolite of acrylamide. Research demonstrates its excretion in human urine following oral administration of deuterium-labelled acrylamide, providing insights into the metabolic pathways and elimination kinetics of acrylamide and its derivatives in the human body (Hartmann et al., 2009), (Boettcher et al., 2006).

Toxicokinetics and Biomarker Analysis

This compound's presence in urine is used to monitor the metabolic fate of acrylamide, aiding in the evaluation of acrylamide exposure and its potential health risks. Studies involving single oral doses of deuterium-labelled acrylamide provide data on the excretion and toxicokinetics of various metabolites, including N-Acetyl-S-(carbamoylethyl)-L-cysteine-d3 (Hartmann et al., 2011).

Exposure Assessment and Risk Evaluation

The quantification of N-Acetyl-S-(carbamoylethyl)-L-cysteine-d3 in biological samples is crucial for assessing human exposure to acrylamide, especially in occupational settings and dietary intake studies. This helps in understanding the extent of acrylamide exposure and its potential implications for human health (Zhang et al., 2020), (Ruenz et al., 2016).

Direcciones Futuras

A systematic review on the mercaptoacid metabolites of acrylamide, including “N-Acetyl-S-(2-carbamoylethyl)-L-cysteine”, suggests that AAMA, as a biomarker of internal human exposure, can reflect acrylamide intake in the short term. This is of great significance for tracing acrylamide-containing foods and setting the allowable intake of acrylamide in foods .

Mecanismo De Acción

Target of Action

N-Acetyl-S-(carbamoylethyl)-L-cysteine-d3 (NAE-d3) is a metabolite of acrylamide . The primary targets of NAE-d3 are the cytochrome P450 enzymes and glutathione . These targets play a crucial role in the detoxification process of acrylamide .

Mode of Action

The interaction of NAE-d3 with its targets involves a two-step detoxification process . First, acrylamide is metabolized by the cytochrome P450 enzymes . Second, it is conjugated to glutathione to make it more water-soluble . This process aids in the elimination of acrylamide from the body .

Biochemical Pathways

The biochemical pathways affected by NAE-d3 are primarily related to the metabolism and detoxification of acrylamide . The cytochrome P450 enzymes metabolize acrylamide, and then it is conjugated to glutathione . These processes make acrylamide more water-soluble, facilitating its excretion from the body .

Pharmacokinetics

The pharmacokinetics of NAE-d3 involve its absorption, distribution, metabolism, and excretion (ADME). Acrylamide, from which NAE-d3 is derived, is readily soluble in water and can be rapidly absorbed in the body . It is also rapidly distributed in various tissues . The metabolism of acrylamide to NAE-d3 involves the action of cytochrome P450 enzymes and glutathione . The metabolites of acrylamide, including NAE-d3, are excreted in the urine .

Result of Action

The result of NAE-d3 action is the detoxification of acrylamide . This process reduces the potential toxic effects of acrylamide, which include neurotoxicity, carcinogenicity, and skin irritation . Long-term exposure to acrylamide can lead to motor and sensory polyneuropathy . High levels of acrylamide can elevate the risk of cancer and cause neurological damage .

Action Environment

The action, efficacy, and stability of NAE-d3 can be influenced by various environmental factors. For instance, acrylamide, the parent compound of NAE-d3, is found in a variety of environmental sources such as industrial processes, food packaging, cosmetics, and cigarette smoke . Dietary intake, particularly from foods cooked at high temperatures, is a major source of acrylamide exposure . Therefore, these environmental factors can significantly influence the levels of NAE-d3 in the body.

Propiedades

IUPAC Name |

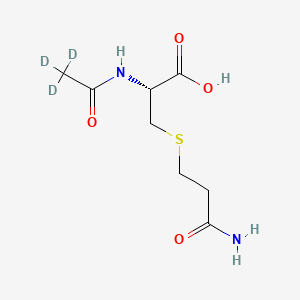

(2R)-3-(3-amino-3-oxopropyl)sulfanyl-2-[(2,2,2-trideuterioacetyl)amino]propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2O4S/c1-5(11)10-6(8(13)14)4-15-3-2-7(9)12/h6H,2-4H2,1H3,(H2,9,12)(H,10,11)(H,13,14)/t6-/m0/s1/i1D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGBCHNJZQQEQRX-FYFSCIFKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CSCCC(=O)N)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(=O)N[C@@H](CSCCC(=O)N)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N2O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Acetyl-S-(carbamoylethyl)-L-cysteine-d3 | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2R,4R)-1-[(2S)-5-[[Imino(nitroamino)methyl]amino]-2-[[(3-methyl-8-quinolinyl)sulfonyl]amino]-1-oxopentyl]-4-methyl-2-piperidinecarboxylic acid](/img/structure/B587886.png)